molecular formula C17H12O6 B600193 Acicerone CAS No. 2746-86-3

Acicerone

Cat. No.: B600193
CAS No.: 2746-86-3
M. Wt: 312.27
InChI Key:
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Description

Acicerone is a natural product that belongs to the class of sesquiterpenes. This compound has been the subject of extensive research due to its potential therapeutic and environmental applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Acicerone involves several steps, starting from simple organic molecules. One common method includes the cyclization of farnesyl pyrophosphate, a key intermediate in the biosynthesis of sesquiterpenes. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound often involves the extraction from plant sources, particularly from Acacia farnesiana. The extraction process includes solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Acicerone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

    Reduction: Reduction of this compound can lead to the formation of reduced sesquiterpene derivatives.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various reagents, including halogens and nucleophiles, are used under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions include oxidized and reduced derivatives of this compound, as well as substituted sesquiterpenes with potential biological activities .

Scientific Research Applications

Acicerone has a wide range of applications in scientific research, including:

    Chemistry: this compound is used as a starting material for the synthesis of various sesquiterpene derivatives.

    Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: this compound has been investigated for its potential therapeutic applications, including anti-inflammatory and hepatoprotective effects.

    Industry: this compound is used in the production of fragrances and flavors due to its pleasant aroma

Mechanism of Action

The mechanism of action of Acicerone involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes involved in oxidative stress and inflammation. This compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it may interact with cellular signaling pathways to exert its anti-inflammatory effects .

Comparison with Similar Compounds

    Farnesol: A sesquiterpene alcohol with similar biological activities.

    Nerolidol: Another sesquiterpene with antimicrobial and antioxidant properties.

    Bisabolol: Known for its anti-inflammatory and skin-soothing effects.

Uniqueness: Acicerone stands out due to its unique combination of biological activities and its presence in specific plant species like Acacia farnesiana. Its potential therapeutic applications, particularly in the field of hepatoprotection and anti-inflammatory effects, make it a compound of significant interest in scientific research .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-hydroxy-7-methoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-20-15-6-14-10(5-12(15)18)17(19)11(7-21-14)9-2-3-13-16(4-9)23-8-22-13/h2-7,18H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFSLLANSCHECV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)OC=C(C2=O)C3=CC4=C(C=C3)OCO4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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